molecular formula C15H23F3N4O2 B2586100 1-cyclopentyl-3-(2-methoxyethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034293-05-3

1-cyclopentyl-3-(2-methoxyethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2586100
CAS No.: 2034293-05-3
M. Wt: 348.37
InChI Key: MOYIDVYRMXQJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-3-(2-methoxyethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C15H23F3N4O2 and its molecular weight is 348.37. The purity is usually 95%.
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Biological Activity

1-Cyclopentyl-3-(2-methoxyethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and biological activities, particularly focusing on its antimicrobial and enzyme inhibitory effects.

Chemical Structure and Properties

The molecular formula of this compound is C15H23F3N4O2C_{15}H_{23}F_3N_4O_2, with a molecular weight of 348.36 g/mol. The structure features a urea linkage connected to a pyrazole ring, which is substituted with trifluoromethyl and cyclopentyl groups. This unique configuration may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₃F₃N₄O₂
Molecular Weight348.36 g/mol
CAS Number2034293-05-3
StructureChemical Structure

Antimicrobial Activity

Recent studies have demonstrated that compounds in the pyrazole class, including derivatives of urea like this compound, exhibit significant antimicrobial properties. For example, research has shown that pyrazolyl-ureas can inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.25 μg/mL, indicating potent antibacterial effects .

Case Study: Antimicrobial Evaluation
In a comparative study, several derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with trifluoromethyl and chloro substituents displayed enhanced activity against S. aureus, with MIC values ranging from 1 to 2 μg/mL for selected compounds .

CompoundMIC (μg/mL)Bacterial Strain
Compound 6b1S. aureus
Compound 7a0.25S. aureus
Compound 6h2E. coli

Enzyme Inhibition

The compound also shows potential as an inhibitor of human carbonic anhydrase (hCA), which plays a vital role in various physiological processes. Inhibitors of hCA are significant in treating conditions such as glaucoma and edema. Pyrazole-based ureas have been identified as effective hCA inhibitors, with some derivatives exhibiting IC50 values in the nanomolar range .

Mechanism of Action
The mechanism by which these compounds exert their biological effects often involves the interaction with specific enzymes or receptors. The trifluoromethyl group enhances binding affinity and metabolic stability, potentially leading to improved therapeutic outcomes .

Properties

IUPAC Name

1-cyclopentyl-3-(2-methoxyethyl)-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F3N4O2/c1-24-11-7-19-14(23)22(12-4-2-3-5-12)10-9-21-8-6-13(20-21)15(16,17)18/h6,8,12H,2-5,7,9-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYIDVYRMXQJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N(CCN1C=CC(=N1)C(F)(F)F)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.